4-(benzyloxy)-N-cyclopentylbenzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(20-17-8-4-5-9-17)16-10-12-18(13-11-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,10-13,17H,4-5,8-9,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZTXIHSSULKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 4-(benzyloxy)-N-cyclopentylbenzamide with analogous benzamide derivatives:
Key Differentiators and Uniqueness
- Benzyloxy vs. Methoxy/Halogen: Benzyloxy groups improve lipophilicity compared to methoxy or halogen substituents, which may increase bioavailability .
Biological Activity :
- Compounds with nitro or halogen groups (e.g., N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide) exhibit stronger electrophilic character, enabling covalent interactions with biological targets .
- Cycloalkane vs. Aromatic Cores : Bicyclic structures (e.g., N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide) show distinct pharmacokinetic profiles due to altered solubility and metabolic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(benzyloxy)-N-cyclopentylbenzamide, and how can reaction yields be improved?
- Methodology : Begin with nucleophilic acyl substitution between 4-(benzyloxy)benzoic acid and cyclopentylamine using coupling reagents like EDC/HOBt in dichloromethane. Optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) and monitor via TLC. For yield improvement, employ high-purity reagents, anhydrous conditions, and catalytic DMAP. Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Advanced Note : Consider flow chemistry for scalability, and use in-situ FTIR to track intermediate formation .
Q. How should researchers safely handle this compound given potential hazards?
- Risk Mitigation : Conduct a hazard analysis per Prudent Practices in the Laboratory (Chapter 4). Use fume hoods for airborne particulates, nitrile gloves, and flame-resistant lab coats. Store at 2–8°C in amber vials to prevent photodegradation. Mutagenicity screening (Ames test) is advised if structural analogs show genotoxicity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Core Techniques :
- NMR : Confirm benzyloxy (δ 4.9–5.2 ppm, singlet) and cyclopentyl protons (δ 1.5–2.1 ppm, multiplet).
- IR : Look for amide C=O stretch (~1650 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹).
- Contradiction Resolution : If NMR/IR data conflict, cross-validate with high-resolution MS and X-ray crystallography (if crystalline). Computational modeling (DFT) can predict spectra for comparison .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound against cancer targets?
- Experimental Design :
In vitro assays : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM).
Target Identification : Perform kinase profiling or thermal shift assays to identify binding partners.
Mechanistic Studies : Use flow cytometry for apoptosis/necrosis analysis and Western blotting for caspase-3 activation .
- Data Interpretation : Compare IC₅₀ values with structural analogs to establish SAR. Use ANOVA for statistical significance (p < 0.05).
Q. What strategies address contradictory data in solubility and stability studies of this compound?
- Approach :
- Solubility : Test in DMSO, PBS, and simulated gastric fluid. Use HPLC-UV to quantify solubility limits.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products via fragmentation patterns.
Q. How can reaction mechanisms for derivatizing this compound be elucidated?
- Techniques :
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace benzyloxy group transfer in hydrolysis.
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures.
- Computational Modeling : Apply DFT (e.g., Gaussian 16) to map energy barriers for proposed pathways .
Methodological Resources Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
